

2,5-Dihydrofuran CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydrofuran

Cat. No.: B041785

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An In-Depth Technical Guide to 2,5-Dihydrofuran

Core Substance Identification

2,5-Dihydrofuran is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.^[1] Its structure, featuring a five-membered ring containing one oxygen atom and a double bond, makes it a versatile building block for a variety of more complex molecules.^{[1][2]}

Identifier	Value
IUPAC Name	2,5-dihydrofuran ^{[3][4]}
CAS Number	1708-29-8 ^{[3][5]}
Molecular Formula	C ₄ H ₆ O ^{[3][5]}
Synonyms	1-Oxa-3-cyclopentene, 3-Oxolene ^{[4][6][5]}

Physicochemical Properties

2,5-Dihydrofuran is a colorless, volatile liquid at room temperature.^{[1][3]} It is soluble in organic solvents such as chloroform and alcohols.^[1]

Property	Value
Molar Mass	70.09 g·mol ⁻¹ [3] [4] [6]
Density	0.9461 g/cm ³ [3]
Boiling Point	66-67 °C [3] [7]
Melting Point	-86 °C [3]
Refractive Index (n _{20/D})	1.431 [7]
Flash Point	1 °C (closed cup) [7]

Synthesis and Experimental Protocols

The synthesis of **2,5-dihydrofuran** and its derivatives can be achieved through various catalytic pathways.

Synthesis of 2,5-Dihydrofuran

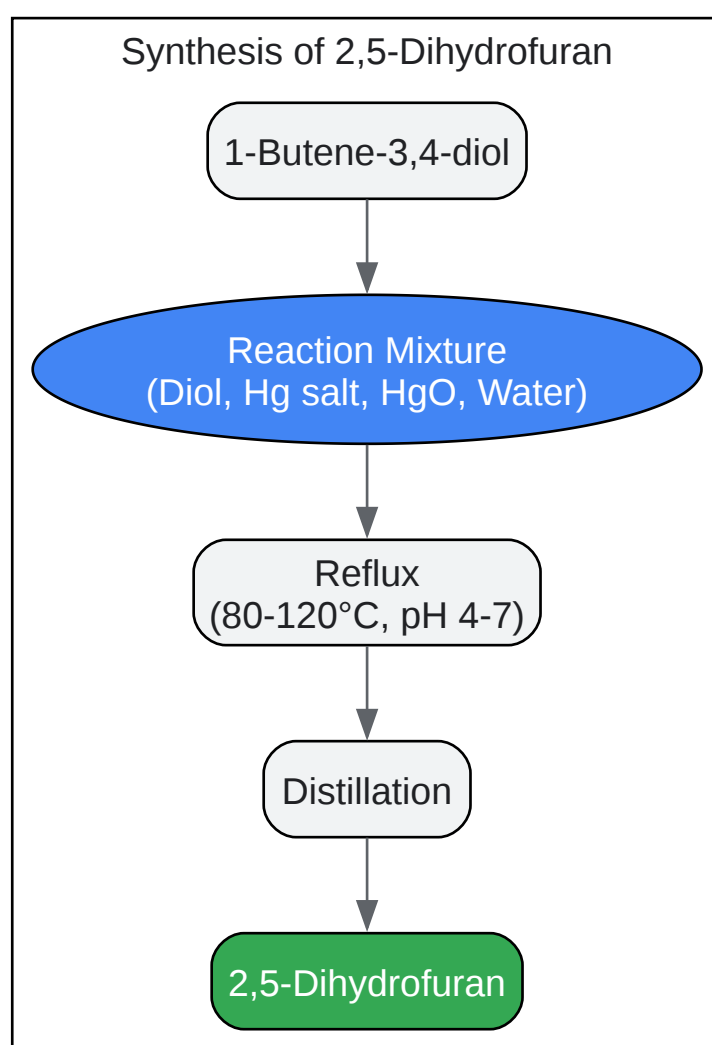
A common method for the preparation of **2,5-dihydrofuran** is the acid-catalyzed rearrangement of 1-butene 3,4-epoxide.[\[3\]](#) Another established method involves the dehydration of 1-butene-3,4-diol.

Experimental Protocol: Dehydration of 1-Butene-3,4-diol[\[8\]](#)

This process utilizes a soluble mercury salt as a catalyst in the presence of solid mercuric oxide to control the pH.[\[8\]](#)

- **Reaction Setup:** A mixture of 1-butene-3,4-diol, a soluble mercury salt (e.g., mercuric acetate), and solid mercuric oxide (HgO) is prepared in a suitable solvent, with water being preferred.[\[8\]](#)
- **pH Control:** The presence of solid mercuric oxide maintains the pH of the reaction medium between 4 and 7, which is crucial for preventing the formation of undesirable byproducts like carbonyl compounds and polymers.[\[8\]](#) The mercuric oxide neutralizes any acid formed during side reactions.[\[8\]](#)

- Temperature: The reaction is carried out at an elevated temperature, typically between 80°C and 120°C, often at the reflux temperature of the mixture.[8]
- Product Removal: **2,5-Dihydrofuran** is continuously removed from the reaction mixture as it is formed, usually by distillation, to prevent its oxidation to furan.[8] It forms a low-boiling azeotrope with water.[8]
- Catalyst Regeneration: Any metallic mercury formed can be drawn off, reoxidized to mercuric oxide, and reused in the process.[8]



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Caption: Workflow for the synthesis of **2,5-Dihydrofuran**.

Synthesis of 2,5-Dihydrofuran Derivatives

Various metal-catalyzed reactions are employed for the synthesis of substituted **2,5-dihydrofurans**, which are important scaffolds in bioactive molecules.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Gold Catalysis:** Gold(I) and Gold(III) catalysts can be used in the cycloaddition of α -diazoesters with propargyl alcohols or the cyclization of functionalized α -hydroxyallenes to yield various substituted **2,5-dihydrofurans**.[\[9\]](#)
- **Palladium Catalysis:** The Mizoroki-Heck reaction, catalyzed by palladium complexes, allows for the coupling of cyclic olefins like 2,3-dihydrofuran with aryl or vinyl bromides to produce 2-aryl-**2,5-dihydrofurans**.[\[9\]](#)
- **Ruthenium Catalysis:** Ruthenium complexes are effective in ring-closing metathesis (RCM) to form the dihydrofuran ring and in $[2 + 2 + 2]$ cycloadditions to create **2,5-dihydrofuran-fused** quinones.[\[9\]](#)[\[10\]](#)

Chemical Reactivity and Key Reactions

The double bond in **2,5-dihydrofuran** is highly active, making it a versatile intermediate for further chemical transformations.[\[1\]](#)

Hydrogenation

The double bond can be easily reduced through hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst, to yield the chemically stable solvent, tetrahydrofuran (THF).[\[1\]](#)

Ring-Opening Acylation

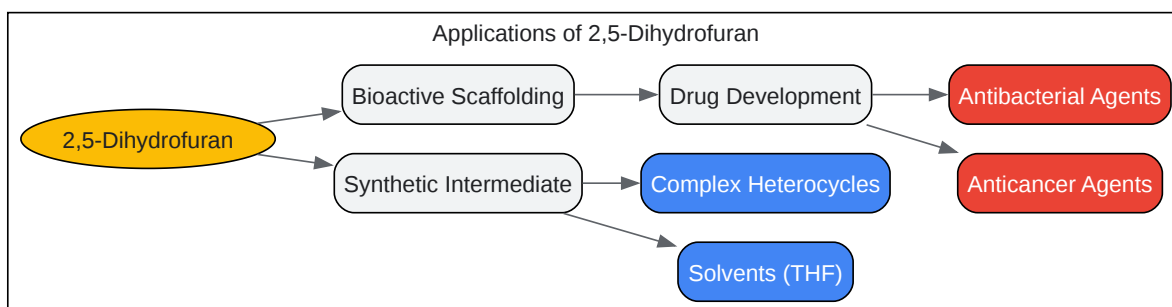
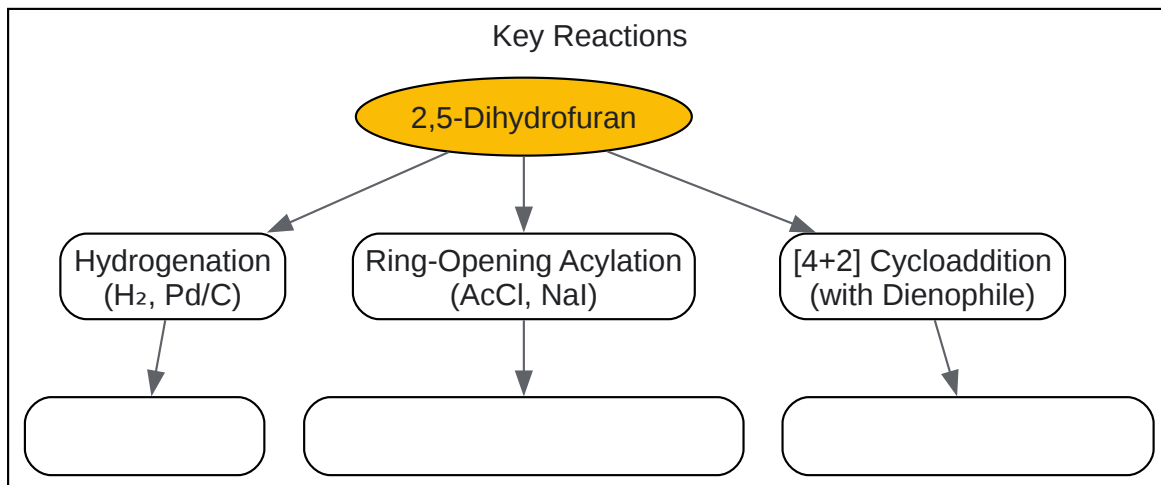
2,5-Dihydrofuran can undergo ring-opening reactions. For instance, treatment with acetyl chloride and sodium iodide leads to the formation of an acylated, ring-opened product.[\[1\]](#)

Cycloaddition Reactions

As a diene, **2,5-dihydrofuran** readily participates in $[4+2]$ cycloaddition reactions, providing a pathway to construct various oxygen-containing heterocyclic compounds.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Ring-Opening Acylation of **2,5-Dihydrofuran**[\[1\]](#)

- Initial Setup: A solution of **2,5-dihydrofuran** (1 equivalent) and sodium iodide (NaI, 1.2 equivalents) in acetonitrile is prepared in a flask under a nitrogen (N₂) atmosphere and cooled to 0°C.[1]
- Reagent Addition: Acetyl chloride (1 equivalent) dissolved in acetonitrile is added to the cooled mixture.[1]
- Reaction: The mixture is stirred at 0°C for several hours, then allowed to warm to room temperature and stirred for an additional 21 hours.[1]
- Quenching: The reaction is quenched by adding a saturated solution of sodium thiosulfate (Na₂SO₃).[1]
- Extraction: The product is extracted from the aqueous layer using diethyl ether.[1]
- Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica gel column chromatography.[1]



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- To cite this document: BenchChem. [2,5-Dihydrofuran CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041785#2-5-dihydrofuran-cas-number-and-iupac-name]

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